trans-2,3-Epoxysuccinic acid
Overview
Description
Trans-2,3-epoxysuccinic acid is the trans-2,3-epoxy derivative of succinic acid. It is an epoxide and a C4-dicarboxylic acid. It derives from a succinic acid. It is a conjugate acid of a trans-2,3-epoxysuccinate(2-).
Biological Activity
Trans-2,3-epoxysuccinic acid (trans-EpS) is an important compound in biochemical research due to its unique structural features and biological activities. This article aims to explore its biological activity, mechanisms of action, and potential applications based on diverse scientific studies.
Chemical Structure and Properties
This compound is characterized by its epoxide group, which contributes to its reactivity and biological functions. Its molecular formula is CHO, with a net charge of 0 and an average mass of approximately 132.07 g/mol. The compound's stereochemistry plays a crucial role in its interactions with biological systems.
1. Biotransformation and Accumulation
This compound has been identified as a precursor in biotransformation processes. In studies involving the filamentous fungus Paecilomyces varioti, it was shown that the maximum accumulation of trans-EpS occurs in media containing specific metal ions (Cu and Fe) at optimal concentrations . This finding highlights the compound's role in metabolic pathways influenced by environmental factors.
2. Enzymatic Reactions
The compound has been shown to undergo stereospecific hydration catalyzed by fumarase from swine heart muscle, converting it into mesotartrate. This reaction demonstrates the compound's potential as a substrate for enzymatic transformations, which are significant in organic synthesis and metabolic engineering . The extent of conversion was reported to be approximately 45% under specific conditions, indicating its reactivity and utility in biocatalysis .
This compound exhibits various mechanisms of action that contribute to its biological effects:
- Inhibition of Enzymes : It has been observed that trans-EpS acts as a competitive inhibitor for fumarate hydratase, affecting the enzyme's activity and influencing metabolic fluxes within cells . This inhibition can have significant implications for metabolic pathways involving succinate and fumarate.
- Covalent Modification : Recent studies have identified trans-EpS as a selective covalent inactivator of Mycobacterium tuberculosis isocitrate lyase, suggesting its potential as a therapeutic agent against tuberculosis . This mechanism underscores the importance of trans-EpS in medicinal chemistry.
Applications
This compound has several promising applications:
- Synthetic Chemistry : Due to its epoxide functionality, trans-EpS serves as a valuable intermediate for synthesizing various biologically active compounds. It can be converted into optically active compounds that are essential in pharmaceuticals .
- Biotechnology : The compound's role in biotransformation processes makes it a candidate for biotechnological applications, particularly in the production of chiral intermediates used in drug synthesis.
Comparative Analysis
The following table summarizes key features of this compound compared to related compounds:
Compound Name | Molecular Formula | Key Features |
---|---|---|
This compound | CHO | Epoxide group; precursor in biotransformation |
Succinic Acid | CHO | Dicarboxylic acid without epoxide functionality |
Fumaric Acid | CHO | Unsaturated dicarboxylic acid; trans configuration |
Malic Acid | CHO | Contains hydroxyl groups; involved in metabolic pathways |
Tartaric Acid | CHO | Optically active; derived from hydrolysis of epoxides |
Case Studies
- Fungal Metabolism : Research on Paecilomyces varioti demonstrated the accumulation of trans-EpS under specific nutrient conditions, providing insights into its metabolic roles within fungi .
- Enzymatic Studies : Studies utilizing fumarase revealed detailed kinetics of trans-EpS hydration, contributing to our understanding of enzyme-substrate interactions and potential industrial applications .
Properties
IUPAC Name |
(2R,3R)-oxirane-2,3-dicarboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4O5/c5-3(6)1-2(9-1)4(7)8/h1-2H,(H,5,6)(H,7,8)/t1-,2-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCEMCPAKSGRHCN-JCYAYHJZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(O1)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C@@H]1([C@@H](O1)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80331465, DTXSID601016973 | |
Record name | (-)-trans-2,3-Epoxysuccinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80331465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DL-trans-Epoxysuccinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601016973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17015-08-6, 141-36-6 | |
Record name | (-)-trans-2,3-Epoxysuccinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80331465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DL-trans-Epoxysuccinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601016973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (+/-)-trans-Epoxysuccinic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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